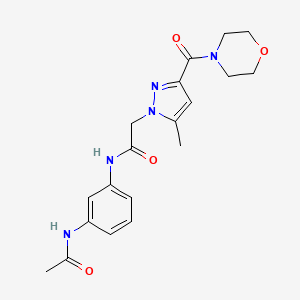

N-(3-acetamidophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-acetamidophenyl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O4/c1-13-10-17(19(27)23-6-8-28-9-7-23)22-24(13)12-18(26)21-16-5-3-4-15(11-16)20-14(2)25/h3-5,10-11H,6-9,12H2,1-2H3,(H,20,25)(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYLONXERPKOGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)NC2=CC=CC(=C2)NC(=O)C)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetamidophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide, a compound with the CAS number 1170841-63-0, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 385.4 g/mol. The compound features a pyrazole core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1170841-63-0 |

| Molecular Formula | C₁₉H₂₃N₅O₄ |

| Molecular Weight | 385.4 g/mol |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro tests have demonstrated significant activity against various pathogens. For instance, derivatives of pyrazole have shown minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal properties .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes or proteins involved in pathogen survival and proliferation. Pyrazole derivatives are known to interact with bacterial cell membranes and disrupt biofilm formation, enhancing their efficacy against resistant strains .

Case Studies and Research Findings

A comprehensive study evaluated the biological activities of various pyrazole derivatives, including the target compound. The findings indicated that compounds with similar structural motifs exhibited enhanced antimicrobial activity compared to their counterparts lacking these features. The study utilized a series of assays to determine the MIC and minimum bactericidal concentration (MBC), confirming the compound's potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound shares structural motifs with several pyrazole- and acetamide-containing derivatives. Below is a detailed comparison based on substituents, physicochemical properties, and biological activities:

Structural Comparison

Key Observations :

- The target compound’s morpholine-4-carbonyl group distinguishes it from chlorinated (e.g., 7n) or nitrated (e.g., 7t) analogs, likely improving solubility and metabolic stability .

- Unlike indazole-based derivatives (e.g., KMU-191), the pyrazole core in the target compound may reduce steric hindrance, enhancing binding to flat kinase domains .

- Fluorinated analogs (e.g., Compound 189) exhibit higher lipophilicity, which could improve blood-brain barrier penetration but may reduce aqueous solubility .

Physicochemical Properties

Key Observations :

- Chlorinated and nitrated derivatives (e.g., 7n, 7t) exhibit lower solubility due to hydrophobic substituents, whereas morpholine-containing compounds (e.g., target compound, KMU-191) show improved solubility .

- The target compound’s lack of reported melting point and HRMS data highlights gaps in publicly available characterization, unlike well-documented analogs like 7n .

Q & A

Q. What spectroscopic methods are employed to confirm the structure of synthesized acetamide derivatives?

The structural confirmation of acetamide derivatives typically involves 1H NMR (to analyze proton environments and connectivity), IR spectroscopy (to identify functional groups like amides and carbonyls), LC-MS (to verify molecular weight and purity), and elemental analysis (to validate empirical formulas). For example, 1H NMR can detect characteristic peaks for the morpholine and pyrazole moieties, while IR confirms the presence of carbonyl groups (C=O) at ~1650–1750 cm⁻¹ .

Q. What computational tools are used to predict the biological activity of novel acetamide compounds?

Researchers employ the PASS (Prediction of Activity Spectra for Substances) program for preliminary biological activity prediction, which estimates potential targets based on structural features. Molecular docking (using software like AutoDock or Schrödinger) is then applied to assess binding affinities to specific receptors, such as enzymes or kinases. These tools help prioritize compounds for experimental validation .

Q. How are crystallographic techniques applied to determine molecular structures of related compounds?

Single-crystal X-ray diffraction is the gold standard for resolving molecular geometries. For example, studies on pyrazole-acetamide analogs (e.g., N-(1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-carboxamido)acetonitrile) have used this method to confirm bond lengths, angles, and intermolecular interactions, providing insights into conformational stability .

Advanced Research Questions

Q. How can synthesis conditions be optimized for morpholine-containing pyrazole acetamides?

Key parameters include:

- Solvent choice : Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance reactivity for nucleophilic substitutions.

- Base selection : Potassium carbonate (K₂CO₃) facilitates deprotonation and accelerates alkylation reactions.

- Stirring duration : Extended reaction times (e.g., 12–24 hours at room temperature) ensure complete conversion, as seen in analogous syntheses of triazole-thioacetamides .

- Purification : Column chromatography or recrystallization improves yield and purity.

Q. What strategies resolve contradictions between computational predictions and experimental bioassay results?

- Re-evaluate docking parameters : Adjust force fields, solvation models, or binding site flexibility to better align with experimental conditions.

- Verify compound purity : Impurities can skew assay results; use HPLC or LC-MS to confirm >95% purity.

- Explore metabolite activity : Test if metabolic byproducts (e.g., hydrolysis products) exhibit unintended effects.

- Use orthogonal assays : Validate activity across multiple platforms (e.g., enzymatic vs. cell-based assays) .

Q. How can structure-activity relationships (SAR) be systematically explored for pyrazole ring substituents?

- Substituent variation : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the pyrazole 3- or 5-position to modulate electronic effects.

- Bioisosteric replacement : Replace morpholine with piperazine or thiomorpholine to assess impact on solubility and target binding.

- Pharmacophore mapping : Use tools like Schrödinger’s Phase to identify critical interaction points for activity .

Q. What challenges arise when introducing sulfone or phosphonate moieties into acetamide scaffolds?

- Synthetic complexity : Sulfone incorporation often requires oxidation of sulfides, which may degrade sensitive functional groups.

- Phosphonate stability : Phosphonate esters are prone to hydrolysis; use protecting groups (e.g., tert-butyl) during synthesis.

- Solubility trade-offs : While sulfones enhance polarity, they may reduce membrane permeability. Balance with lipophilic substituents .

Q. How can molecular docking studies be refined to improve correlation with experimental binding data?

- Explicit water models : Include water molecules in docking simulations to mimic solvation effects.

- Ensemble docking : Use multiple receptor conformations (e.g., from molecular dynamics) to account for protein flexibility.

- Post-docking minimization : Apply energy minimization to refine poses and reduce steric clashes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.